![molecular formula C14H15ClF3NO4 B11708252 Methyl 2-{4-[(chloroacetyl)(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11708252.png)
Methyl 2-{4-[(chloroacetyl)(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-Hydroxy-3,3,3-trifluoro-2-{4-[(chloroacétyl)(éthyl)amino]phényl}propanoate de méthyle est un composé organique complexe présentant un potentiel significatif dans divers domaines scientifiques. Ce composé se caractérise par sa structure chimique unique, qui comprend un groupe chloroacétyle, un groupe éthylamino et un groupe trifluorométhyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-Hydroxy-3,3,3-trifluoro-2-{4-[(chloroacétyl)(éthyl)amino]phényl}propanoate de méthyle implique généralement plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation de l’intermédiaire : La première étape consiste en la réaction de l’acide 4-aminophénylacétique avec le chlorure de chloroacétyle en présence d’une base telle que la triéthylamine. Cette réaction forme l’intermédiaire, l’acide 4-(chloroacétyl)aminophénylacétique.
Introduction du groupe trifluorométhyle : L’intermédiaire est ensuite mis à réagir avec l’anhydride trifluoroacétique pour introduire le groupe trifluorométhyle, formant l’acide 4-[(chloroacétyl)(trifluoroacétyl)amino]phénylacétique.
Estérification : La dernière étape consiste en l’estérification du groupe acide carboxylique avec du méthanol en présence d’un catalyseur tel que l’acide sulfurique, ce qui conduit à la formation de 2-Hydroxy-3,3,3-trifluoro-2-{4-[(chloroacétyl)(éthyl)amino]phényl}propanoate de méthyle.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et le rendement du processus de synthèse. En outre, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le produit souhaité avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-Hydroxy-3,3,3-trifluoro-2-{4-[(chloroacétyl)(éthyl)amino]phényl}propanoate de méthyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène, conduisant à la formation d’acides carboxyliques ou de cétones correspondants.
Réduction : Des réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium, ce qui conduit à la formation d’alcools ou d’amines.
Substitution : Le groupe chloroacétyle peut subir des réactions de substitution nucléophile avec des nucléophiles tels que les amines ou les thiols, formant de nouveaux dérivés.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Amines ou thiols en présence d’une base telle que l’hydroxyde de sodium.
Principaux produits
Oxydation : Acides carboxyliques ou cétones.
Réduction : Alcools ou amines.
Substitution : Nouveaux dérivés avec des groupes fonctionnels substitués.
Applications de la recherche scientifique
Le 2-Hydroxy-3,3,3-trifluoro-2-{4-[(chloroacétyl)(éthyl)amino]phényl}propanoate de méthyle a diverses applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique afin d’étudier les activités enzymatiques et les interactions protéiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de produits chimiques et de matériaux spécialisés possédant des propriétés uniques.
Applications De Recherche Scientifique
METHYL 2-[4-(2-CHLORO-N-ETHYLACETAMIDO)PHENYL]-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mécanisme D'action
Le mécanisme d’action du 2-Hydroxy-3,3,3-trifluoro-2-{4-[(chloroacétyl)(éthyl)amino]phényl}propanoate de méthyle implique son interaction avec des cibles moléculaires spécifiques. Le groupe chloroacétyle peut former des liaisons covalentes avec des sites nucléophiles sur les protéines ou les enzymes, ce qui conduit à l’inhibition ou à la modulation de leurs activités. Le groupe trifluorométhyle améliore la lipophilie du composé, facilitant son interaction avec les régions hydrophobes des membranes biologiques ou des protéines.
Comparaison Avec Des Composés Similaires
Le 2-Hydroxy-3,3,3-trifluoro-2-{4-[(chloroacétyl)(éthyl)amino]phényl}propanoate de méthyle peut être comparé à des composés similaires tels que :
2-Hydroxy-3,3,3-trifluoro-2-{4-[(chloroacétyl)(méthyl)amino]phényl}propanoate de méthyle : Différent par la présence d’un groupe méthyle au lieu d’un groupe éthyle.
2-Hydroxy-3,3,3-trifluoro-2-{4-[(chloroacétyl)(éthyl)amino]phényl}propanoate d’éthyle : Différent par la présence d’un ester éthylique au lieu d’un ester méthylique.
Ces composés similaires partagent des similitudes structurales, mais peuvent présenter des réactivités chimiques et des activités biologiques différentes en raison des variations de leurs groupes fonctionnels.
Propriétés
Formule moléculaire |
C14H15ClF3NO4 |
|---|---|
Poids moléculaire |
353.72 g/mol |
Nom IUPAC |
methyl 2-[4-[(2-chloroacetyl)-ethylamino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoate |
InChI |
InChI=1S/C14H15ClF3NO4/c1-3-19(11(20)8-15)10-6-4-9(5-7-10)13(22,12(21)23-2)14(16,17)18/h4-7,22H,3,8H2,1-2H3 |
Clé InChI |
GYBRULFBINRWAH-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=CC=C(C=C1)C(C(=O)OC)(C(F)(F)F)O)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


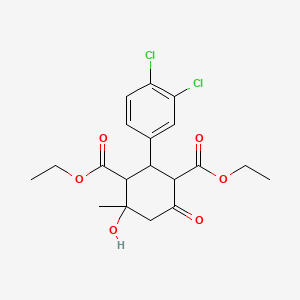
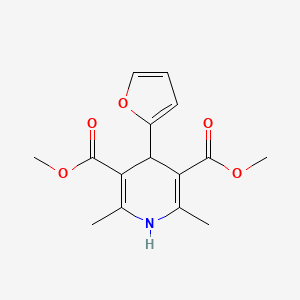
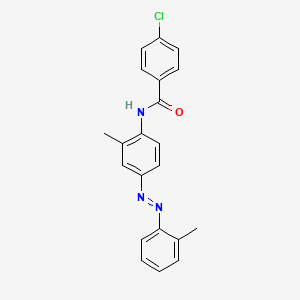
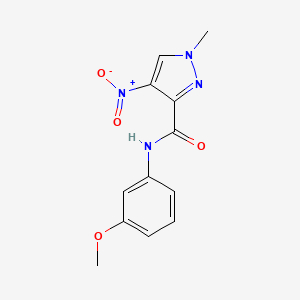
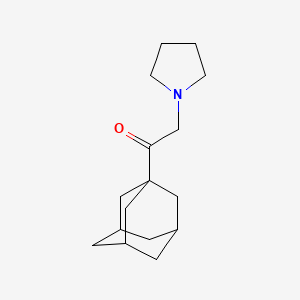
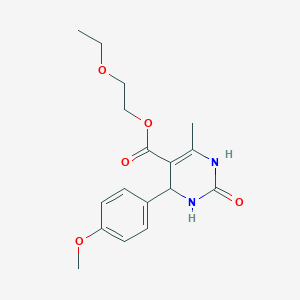
![2-{(2E)-2-[1-(3,4-dimethoxyphenyl)propylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11708192.png)

![(4E)-4-[2-(4-Nitrophenyl)hydrazin-1-ylidene]butanenitrile](/img/structure/B11708203.png)
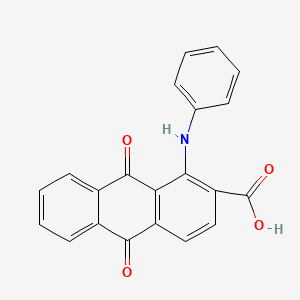
![3,5-dibromo-N-{2-[(4-bromonaphthalen-1-yl)oxy]-5-chlorophenyl}-2-hydroxybenzamide](/img/structure/B11708215.png)



